4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE
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Overview
Description
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE typically involves multiple steps. One common approach is to start with the bromination of a suitable phenyl benzoate derivative. The bromination can be carried out using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to further functionalization to introduce the carbamoylhydrazinylidene and ethoxy groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine and iron(III) bromide.
Coupling Reactions: Palladium catalysts and boron reagents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds.
Scientific Research Applications
4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific properties.
Biological Studies: It can be used in studies to understand its interactions with biological molecules and potential therapeutic effects
Mechanism of Action
The mechanism of action of 4-{[(E)-2-(AMINOCARBONYL)HYDRAZONO]METHYL}-2-BROMO-6-ETHOXYPHENYL BENZOATE involves its interaction with specific molecular targets. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then undergoes further reactions to yield the final substituted product .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromobenzoate: Similar in structure but lacks the carbamoylhydrazinylidene and ethoxy groups.
Methyl 4-bromobenzoate: Another similar compound with different substituents.
Properties
Molecular Formula |
C17H16BrN3O4 |
---|---|
Molecular Weight |
406.2g/mol |
IUPAC Name |
[2-bromo-4-[(E)-(carbamoylhydrazinylidene)methyl]-6-ethoxyphenyl] benzoate |
InChI |
InChI=1S/C17H16BrN3O4/c1-2-24-14-9-11(10-20-21-17(19)23)8-13(18)15(14)25-16(22)12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H3,19,21,23)/b20-10+ |
InChI Key |
UBAXTQIKEUFKCK-KEBDBYFISA-N |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=N/NC(=O)N)Br)OC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)N)Br)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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